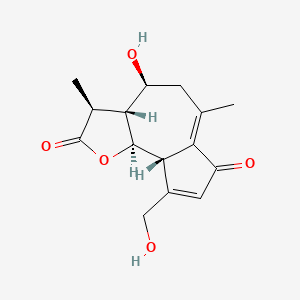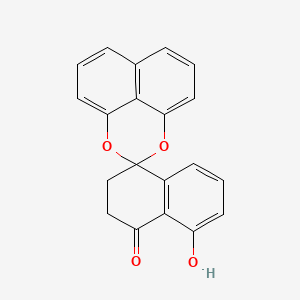
palmarumycin CP2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
palmarumycin CP2 is a natural product found in Coniothyrium palmarum, Edenia gomezpompae, and other organisms with data available.
Scientific Research Applications
Antibacterial and Antifungal Properties
- Palmarumycin CP2, along with other related compounds, has been identified in various fungal sources. It demonstrates significant antibacterial and antifungal properties. For instance, studies have isolated this compound from fungal endophytes and observed its effectiveness against certain bacterial strains and fungi (Xu et al., 2015), (Shan et al., 2014).
Antileishmanial Activity
- This compound has shown potential as an antileishmanial agent. A study found it to significantly inhibit the growth of Leishmania donovani, with a notable therapeutic window, indicating more antileishmanial activity than cytotoxicity (Martínez-Luis et al., 2008).
Herbicidal Applications
- The compound has also been investigated for its herbicidal properties. Research on the endophytic fungus Edenia gomezpompae found that this compound, along with other related compounds, significantly inhibited seed germination and seedling growth in several plant species, suggesting potential as a natural herbicide (Macías-Rubalcava et al., 2014).
Synthesis and Chemical Studies
- Several studies have focused on the synthesis and structural analysis of this compound. These include methodologies for its synthesis and structural revisions based on spectroscopic and X-ray crystallographic analysis. Such research is crucial for understanding the compound's chemical properties and potential modifications for enhanced efficacy (Catino et al., 2005), (Krohn et al., 2010).
Anticancer Potential
- Research has also explored this compound's potential in cancer treatment. Studies have examined its antiproliferative effects against tumor cells, investigating its mechanisms and effectiveness in inhibiting cell growth in cancer models (Lazo et al., 2001).
properties
Molecular Formula |
C20H14O4 |
|---|---|
Molecular Weight |
318.3 g/mol |
IUPAC Name |
8-hydroxyspiro[2,3-dihydronaphthalene-4,3'-2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene]-1-one |
InChI |
InChI=1S/C20H14O4/c21-14-7-3-6-13-19(14)15(22)10-11-20(13)23-16-8-1-4-12-5-2-9-17(24-20)18(12)16/h1-9,21H,10-11H2 |
InChI Key |
BGMMZNMDIABGHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C3=C(C1=O)C(=CC=C3)O)OC4=CC=CC5=C4C(=CC=C5)O2 |
synonyms |
palmarumycin CP2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



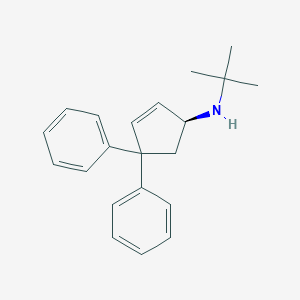


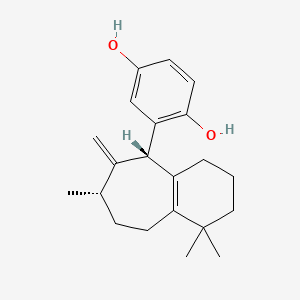
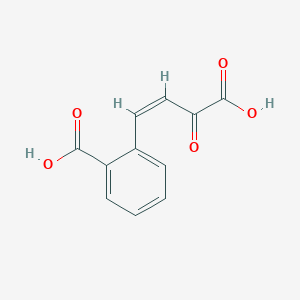

![4-amino-alpha,alpha,2-trimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol](/img/structure/B1242933.png)
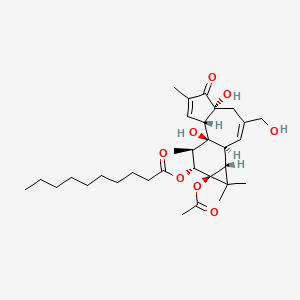
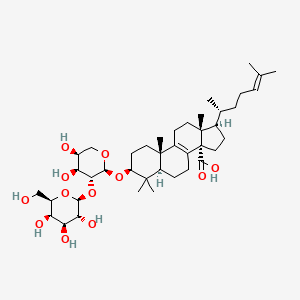

![N-[5-(3-Cyclohexyl-propionylamino)-2-methyl-phenyl]-4-hydroxy-benzamide](/img/structure/B1242937.png)

